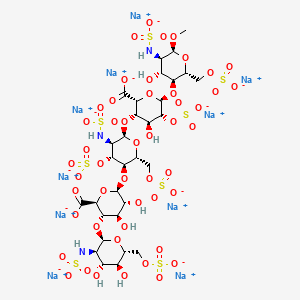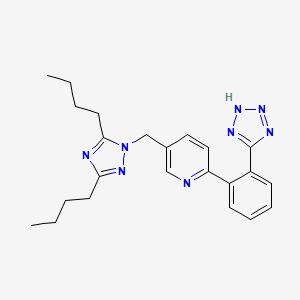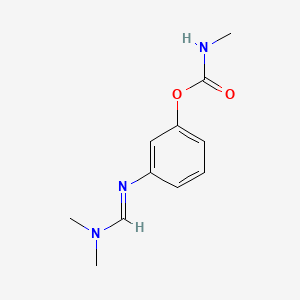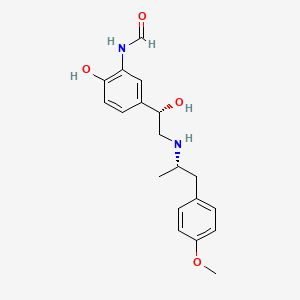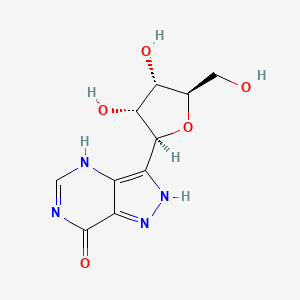
Ketopioglitazona
Descripción general
Descripción
Ketopioglitazone is a metabolite of pioglitazone, a thiazolidinedione class drug primarily used to manage type 2 diabetes mellitus. This compound is formed through the metabolism of pioglitazone by cytochrome P450 enzymes, specifically CYP2C8 . Ketopioglitazone retains the pharmacological activity of its parent compound, pioglitazone, and is known for its role in reducing blood glucose levels.
Aplicaciones Científicas De Investigación
Ketopioglitazone has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Ketopioglitazone, also known as Keto Pioglitazone, is an active metabolite of the antidiabetic drug Pioglitazone . Its primary target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism .
Mode of Action
Ketopioglitazone acts as a selective agonist at PPARγ . By binding to this receptor, it modulates the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This interaction promotes insulin sensitivity and improves the uptake of blood glucose .
Biochemical Pathways
The activation of PPARγ by Ketopioglitazone influences numerous metabolic processes, most notably lipid and glucose homeostasis . It affects the tricarboxylic acid (TCA) cycle , a series of reactions vital for oxygen-dependent energy derivation . Furthermore, it enhances insulin action on peripheral tissues, ameliorating insulin resistance phenotypes of abnormal glucose and lipid metabolism .
Pharmacokinetics
The formation of Ketopioglitazone primarily occurs through the cytochrome P450 (CYP) isoform CYP2C8-mediated metabolism of Pioglitazone . The pharmacokinetics of Pioglitazone and its metabolites, including Ketopioglitazone, are characterized by parameters such as peak plasma concentration (Cmax), time to Cmax (tmax), and area under the plasma concentration-time curve (AUC) .
Result of Action
The activation of PPARγ by Ketopioglitazone leads to improved glycemic control in adults with type 2 diabetes mellitus . It reduces blood glucose levels and enhances insulin sensitivity . Moreover, it has been shown to have neuroprotective effects, inhibiting apoptosis in ischemic brain tissue and activating neuroprotective cascades .
Action Environment
The efficacy of Ketopioglitazone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. For example, the antiplatelet drug clopidogrel has been found to increase the exposure to Pioglitazone by inhibiting its CYP2C8-mediated biotransformation . This could potentially increase the risk of fluid retention and other concentration-related adverse effects of Pioglitazone .
Análisis Bioquímico
Biochemical Properties
Ketopioglitazone interacts with various enzymes and proteins in the body. It is primarily formed through the metabolism of Pioglitazone by the enzyme cytochrome P450 (CYP) isoform CYP2C8 . The interaction between Ketopioglitazone and these enzymes is crucial for its formation and function.
Cellular Effects
Ketopioglitazone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce blood glucose levels in a KKAy mouse model of type 2 diabetes . This suggests that Ketopioglitazone may influence cell function by impacting cell signaling pathways and gene expression related to glucose metabolism.
Molecular Mechanism
The molecular mechanism of action of Ketopioglitazone involves its binding interactions with biomolecules and its effects on gene expression. As an active metabolite of Pioglitazone, Ketopioglitazone likely shares some of its parent compound’s mechanisms of action. Pioglitazone is known to exert its effects at the molecular level by binding to the nuclear receptor PPARγ, which regulates the transcription of genes involved in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that the formation of Ketopioglitazone occurs primarily through the metabolism of Pioglitazone by the enzyme CYP2C8 . This suggests that the effects of Ketopioglitazone may change over time depending on the activity of this enzyme and the presence of Pioglitazone.
Dosage Effects in Animal Models
The effects of Ketopioglitazone at different dosages in animal models have not been extensively studied. One study found that Ketopioglitazone at a dosage of 100 mg/kg in the diet reduced blood glucose levels in a KKAy mouse model of type 2 diabetes .
Metabolic Pathways
Ketopioglitazone is involved in the metabolic pathways of Pioglitazone. It is primarily formed through the metabolism of Pioglitazone by the enzyme CYP2C8 . This suggests that Ketopioglitazone may interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of Ketopioglitazone is not well-documented. As an active metabolite of Pioglitazone, it is likely that Ketopioglitazone shares some of its parent compound’s subcellular localization characteristics. Pioglitazone is known to bind to the nuclear receptor PPARγ, suggesting that Ketopioglitazone may also localize to the nucleus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ketopioglitazone involves the metabolic conversion of pioglitazone. Pioglitazone undergoes hydroxylation and subsequent oxidation to form ketopioglitazone. This process is mediated by cytochrome P450 enzymes, particularly CYP2C8 .
Industrial Production Methods: Industrial production of ketopioglitazone is typically achieved through the large-scale synthesis of pioglitazone followed by its metabolic conversion. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and isolate the desired metabolite .
Análisis De Reacciones Químicas
Types of Reactions: Ketopioglitazone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxypioglitazone to ketopioglitazone.
Reduction: Potential reduction back to hydroxypioglitazone under specific conditions.
Substitution: Possible substitution reactions involving the thiazolidinedione ring.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP2C8.
Reduction: Requires reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Ketopioglitazone.
Reduction: Hydroxypioglitazone.
Substitution: Various substituted thiazolidinedione derivatives.
Comparación Con Compuestos Similares
Pioglitazone: The parent compound, also a PPARγ agonist used in diabetes management.
Rosiglitazone: Another thiazolidinedione with similar pharmacological effects but different safety profiles.
Troglitazone: An older thiazolidinedione with a similar mechanism but withdrawn due to hepatotoxicity.
Uniqueness: Ketopioglitazone is unique due to its formation as a metabolite of pioglitazone and its retained pharmacological activity. Unlike its parent compound, ketopioglitazone is specifically formed through metabolic processes and may offer insights into the metabolic pathways and potential side effects of pioglitazone .
Propiedades
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKLMFMQRAJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409544 | |
| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-45-5 | |
| Record name | Ketopioglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KETOPIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7979UT55L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of the scientific research related to Keto Pioglitazone?
A1: The primary focus of the research on Keto Pioglitazone is centered around its role as a metabolite of Pioglitazone, a drug used in the treatment of type 2 diabetes. The provided studies primarily investigate the pharmacokinetic interactions and analytical methods for simultaneous detection of Pioglitazone and its metabolites, including Keto Pioglitazone, in biological samples. [, , ]
Q2: Why is it important to study Keto Pioglitazone alongside Pioglitazone?
A2: Keto Pioglitazone is a major active metabolite of Pioglitazone, meaning it also exerts pharmacological effects within the body. [] Understanding its pharmacokinetic profile, including its formation, distribution, and elimination, is crucial for interpreting the overall therapeutic effect of Pioglitazone treatment. []
Q3: What analytical techniques are commonly employed to study Keto Pioglitazone in biological samples?
A3: The research highlights the use of highly sensitive and specific methods like Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of Pioglitazone, Keto Pioglitazone, and Hydroxy Pioglitazone in human plasma. [, , ] This technique allows for accurate quantification of these compounds even at low concentrations, making it suitable for pharmacokinetic and bioequivalence studies.
Q4: Can you elaborate on the importance of the validation parameters mentioned in the research related to Keto Pioglitazone analysis?
A4: The validation parameters, including linearity, accuracy, precision, and stability, are essential for ensuring the reliability and reproducibility of the analytical methods used to quantify Keto Pioglitazone and related compounds. [, ] These parameters are strictly evaluated according to regulatory guidelines to guarantee the quality and validity of the research data.
Q5: The research mentions a "bioequivalence study." What is the relevance of such a study in the context of Keto Pioglitazone?
A5: Bioequivalence studies are crucial for comparing the pharmacokinetic profiles of different formulations or sources of the same drug. [] In the context of Keto Pioglitazone, such studies may be conducted to compare the rate and extent of absorption of Pioglitazone and its metabolites from different generic formulations compared to the original brand-name drug, ensuring therapeutic equivalence.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


